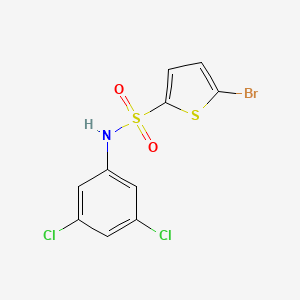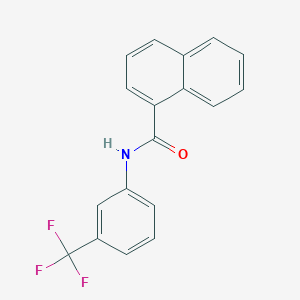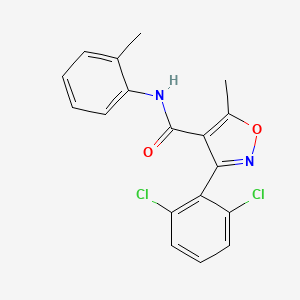![molecular formula C21H26N2O3S B10965234 3-cyclopentyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B10965234.png)
3-cyclopentyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features a cyclopentyl group, an amide functional group, and a sulfonamide moiety. The presence of these structural elements contributes to its properties and reactivity.
3-cyclopentyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide: is a chemical compound with the molecular formula CHNOS.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 4-aminobenzenesulfonamide with 3-cyclopentylpropanoyl chloride. The reaction proceeds via amide bond formation.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dichloromethane or tetrahydrofuran) with a base (such as triethylamine) as a catalyst.
Industrial Production: Information on large-scale industrial production methods for this specific compound is limited. it can be synthesized in the laboratory using the described route.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: This compound may serve as a building block for the synthesis of other molecules.
Biology and Medicine: Its biological activity and potential applications (e.g., as a drug candidate) require further investigation.
Industry: Limited information is available regarding industrial applications.
Mechanism of Action
- The compound’s mechanism of action remains to be fully elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamide-containing compounds, such as sulfonamide antibiotics, share structural similarities. the unique combination of the cyclopentyl group and the amide functionality distinguishes this compound.
Remember that research on this compound is ongoing, and its full potential awaits further exploration.
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide |
InChI |
InChI=1S/C21H26N2O3S/c1-16-6-13-20(14-7-16)27(25,26)23-19-11-9-18(10-12-19)22-21(24)15-8-17-4-2-3-5-17/h6-7,9-14,17,23H,2-5,8,15H2,1H3,(H,22,24) |
InChI Key |
NOOOTSRPZDRBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Adamantyl)-5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-1,3,4-oxadiazole](/img/structure/B10965151.png)
![2-{5-[(3-Methylphenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10965156.png)
![2-{3-[(2,5-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10965168.png)
methanone](/img/structure/B10965177.png)
![4-Chloro-1-ethyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10965183.png)

![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B10965221.png)
![2-bromo-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B10965229.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10965237.png)
![4-ethyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965244.png)

![3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide](/img/structure/B10965254.png)

